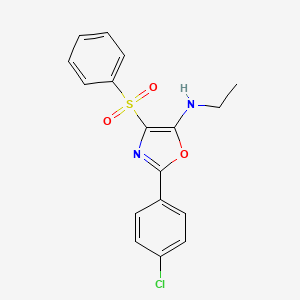

2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine

Description

2-(4-Chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 5. Key structural attributes include:

- Position 2: A 4-chlorophenyl group, contributing electron-withdrawing effects and influencing aromatic interactions.

- Position 5: An N-ethylamine group, modulating lipophilicity and steric bulk.

This compound is hypothesized to exhibit biological activity due to its sulfonyl and chlorophenyl motifs, which are common in pharmaceuticals targeting enzymes or receptors.

Properties

Molecular Formula |

C17H15ClN2O3S |

|---|---|

Molecular Weight |

362.8 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-ethyl-1,3-oxazol-5-amine |

InChI |

InChI=1S/C17H15ClN2O3S/c1-2-19-16-17(24(21,22)14-6-4-3-5-7-14)20-15(23-16)12-8-10-13(18)11-9-12/h3-11,19H,2H2,1H3 |

InChI Key |

QLRNUOWHLHGJMI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-amino ketone or an α-amino acid derivative.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.

Ethylation: The ethyl group can be introduced through an alkylation reaction, often using an ethyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Hydrolysis: The oxazole ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amides or carboxylic acids.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-Oxazolamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic cores. A detailed comparison is presented below:

Structural and Physicochemical Comparisons

Table 1: Key Properties of Target Compound and Analogues

Substituent-Driven Functional Differences

Sulfonyl Group Variations

- Target vs.

- Furyl-substituted analogue () : The 2-furyl group introduces conjugated π-systems, which may improve solubility or alter binding kinetics compared to the target’s chlorophenyl group.

Amine Group Modifications

- N-Ethyl (Target) vs.

- N-(4-Fluorophenyl) () : Aryl substitution at the amine position introduces rigidity and may restrict conformational flexibility, affecting target selectivity.

Heterocyclic Core Differences

- Oxazole (Target) vs. Oxadiazolidinone (): The oxadiazolidinone core in introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets like proteases or kinases.

Implications for Drug Design

- Electron-Withdrawing Groups : The 4-chlorophenyl and sulfonyl groups in the target may enhance interactions with electron-rich binding pockets, common in kinase inhibitors .

- Tunable Lipophilicity : Substituting the N-ethyl group with bulkier alkyl or aryl groups (e.g., ) allows modulation of pharmacokinetic properties.

Biological Activity

2-(4-chlorophenyl)-N-ethyl-4-(phenylsulfonyl)-5-oxazolamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, biological activities, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 475.9 g/mol. The compound features a chlorophenyl group, a sulfonamide moiety, and an oxazole ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN3O5S |

| Molecular Weight | 475.9 g/mol |

| IUPAC Name | 1-[4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone |

| InChI Key | DVERYDMSSVMKIS-UHFFFAOYSA-N |

Synthesis

The synthesis involves multiple steps that typically require specific catalysts and temperature controls to ensure high purity and yield. The compound can undergo various chemical reactions including oxidation and reduction, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing oxazole rings. For instance, research demonstrated that derivatives of oxazole exhibited significant activity against Gram-positive bacteria and certain fungal strains like Candida albicans . The presence of the sulfonamide group is believed to enhance the antimicrobial efficacy by interacting with bacterial enzymes.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The benzenesulfonyl group forms strong interactions with active sites on target proteins, while the oxazole ring participates in hydrogen bonding and π-π interactions, modulating the activity of these molecules .

Case Studies

- Antimicrobial Evaluation : A study evaluated various oxazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria .

- Toxicity Assessment : In silico studies have been conducted to assess the toxicity profiles of oxazole-containing compounds. These studies suggest that while some derivatives show promising biological activity, their safety profiles require thorough investigation before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.